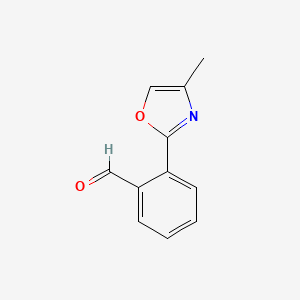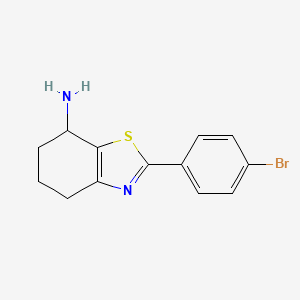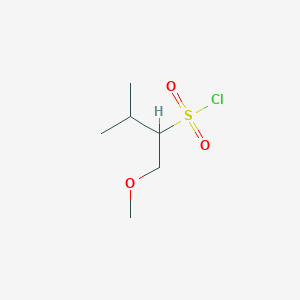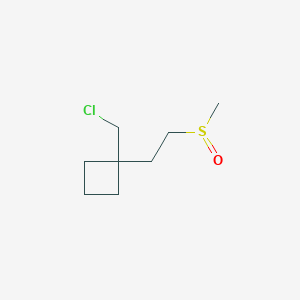
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can be achieved through several synthetic routes One common method involves the reaction of cyclobutane with chloromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and sulfinylation processes. These processes would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane depends on its specific interactions with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinylethyl group may influence the compound’s reactivity and interactions through its electron-withdrawing properties.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methanesulfinylethyl group, making it less versatile in certain reactions.
1-(2-Methanesulfinylethyl)cyclobutane:
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is unique due to the presence of both the chloromethyl and methanesulfinylethyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds.
特性
分子式 |
C8H15ClOS |
|---|---|
分子量 |
194.72 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChIキー |
PDTPNSJVELHMHC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCC1(CCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


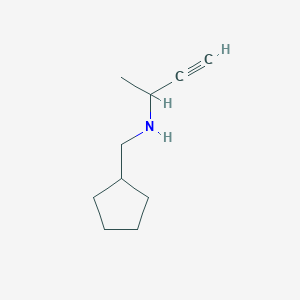

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
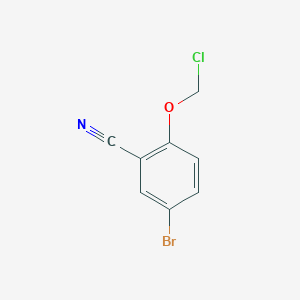
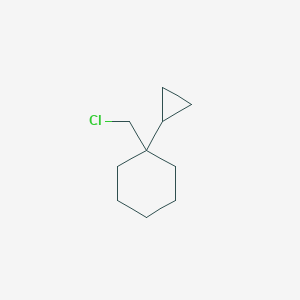


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
